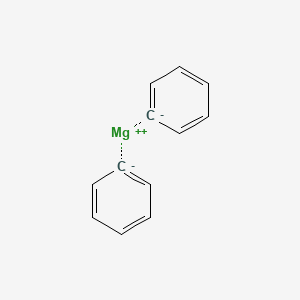

Diphenylmagnesium

Description

Properties

CAS No. |

555-54-4 |

|---|---|

Molecular Formula |

C12H10Mg |

Molecular Weight |

178.51 g/mol |

IUPAC Name |

magnesium;benzene |

InChI |

InChI=1S/2C6H5.Mg/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

WRYKIHMRDIOPSI-UHFFFAOYSA-N |

SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |

Canonical SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |

Other CAS No. |

555-54-4 |

physical_description |

Magnesium diphenyl appears as a whitish to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Used to make other chemicals. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Diphenylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmagnesium (Mg(C₆H₅)₂) is a fundamental organomagnesium compound with significant applications in organic synthesis and catalysis. A comprehensive understanding of its molecular structure and bonding is crucial for optimizing its reactivity and developing novel applications. This technical guide provides a detailed analysis of the molecular architecture of diphenylmagnesium, focusing on its dimeric nature in the solid state. This document synthesizes available crystallographic and computational data, outlines detailed experimental protocols for its synthesis and characterization, and presents key structural parameters in a clear, tabular format. Diagrams illustrating the molecular structure and experimental workflows are provided to enhance comprehension.

Introduction

Organomagnesium compounds, particularly Grignard reagents, are indispensable tools in synthetic chemistry. Diphenylmagnesium, a diarylmagnesium compound, serves as a key component in Schlenk equilibrium and is a potent nucleophile and base.[1] Its reactivity is intrinsically linked to its aggregation state and the nature of the magnesium-carbon bond. In the absence of coordinating solvents, diphenylmagnesium exists as a dimeric species, [Mg(C₆H₅)₂]₂, featuring bridging phenyl groups. This dimeric structure significantly influences its solubility, stability, and chemical behavior.

Molecular Structure and Bonding

The molecular structure of diphenylmagnesium in the solid state is characterized by a dimeric framework, [Mg(C₆H₅)₂]₂. In this dimer, two magnesium atoms are bridged by two phenyl groups, with each magnesium atom also bonded to a terminal phenyl group. This arrangement results in a distorted tetrahedral coordination geometry around each magnesium center.

The bonding in the dimer involves a combination of two-center two-electron (2c-2e) bonds for the terminal phenyl groups and three-center two-electron (3c-2e) bonds for the bridging phenyl groups. The bridging phenyl groups are asymmetrically bonded to the two magnesium atoms, leading to different Mg-C bond lengths.

Computational studies, specifically using ωB97XD/6-311G(d,p) level of theory, have provided insights into the bond lengths and angles of the dimeric structure.[1] The C-C bond lengths within the phenyl rings are reported to be very similar to those in benzene, suggesting that the aromaticity of the phenyl rings is largely retained.[1]

Visualization of the Dimeric Structure

The logical relationship of the dimeric structure can be visualized as follows:

Caption: Dimeric structure of diphenylmagnesium with terminal and bridging phenyl groups.

Quantitative Structural Data

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| Mg-C (terminal) | Distance between Mg and terminal phenyl C | ~2.10 - 2.15 Å |

| Mg-C (bridging) | Distances between Mg and bridging phenyl C | ~2.20 - 2.30 Å |

| Mg---Mg | Distance between the two Mg atoms | ~2.80 - 2.90 Å |

| C-C (phenyl ring) | Average C-C bond length in phenyl rings | ~1.405 - 1.411 Å[1] |

| Bond Angles | ||

| C(term)-Mg-C(bridge) | Angle around the magnesium atom | Varies |

| Mg-C(bridge)-Mg | Angle within the bridging unit | Varies |

Note: These values are based on computational models and should be considered as approximations. Experimental verification is required for precise values.

Experimental Protocols

Synthesis of Crystalline Diphenylmagnesium

The synthesis of diphenylmagnesium suitable for single-crystal X-ray diffraction requires stringent anhydrous and anaerobic conditions.

Materials:

-

Magnesium turnings

-

Bromobenzene or Iodobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous n-heptane or toluene

-

Schlenk line apparatus

-

Inert gas (Argon or Nitrogen)

Procedure: [2]

-

Activation of Magnesium: In a flame-dried Schlenk flask under an inert atmosphere, place magnesium turnings. Activate the magnesium by stirring with a small amount of iodine or 1,2-dibromoethane until the color disappears.

-

Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the activated magnesium. Slowly add a solution of bromobenzene or iodobenzene in the same anhydrous solvent to initiate the formation of the Grignard reagent (phenylmagnesium bromide or iodide). The reaction is exothermic and may require cooling.

-

Schlenk Equilibrium Shift: To drive the Schlenk equilibrium (2 PhMgX ⇌ MgPh₂ + MgX₂) to the right, a non-coordinating solvent in which magnesium halides are insoluble, such as n-heptane or toluene, is added.

-

Precipitation and Isolation: The magnesium halide will precipitate out of the solution. The supernatant containing diphenylmagnesium is then carefully cannulated to another dry Schlenk flask.

-

Crystallization: The solvent is slowly removed under reduced pressure to induce crystallization. Alternatively, slow cooling of a saturated solution or vapor diffusion of a non-solvent (e.g., pentane) into a solution of diphenylmagnesium in a more polar solvent (e.g., a minimal amount of THF in toluene) can yield single crystals.

Caption: Experimental workflow for the synthesis of crystalline diphenylmagnesium.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of diphenylmagnesium.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert oil and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure of diphenylmagnesium in solution.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts will be influenced by the solvent and the aggregation state of the compound in solution.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso-, ortho-, meta-, and para-carbons of the phenyl rings. The chemical shift of the ipso-carbon (the carbon directly bonded to magnesium) is particularly informative about the nature of the Mg-C bond.

Experimental Details:

-

Solvent: Deuterated non-coordinating solvents such as benzene-d₆ or toluene-d₈ are preferred to minimize disruption of the dimeric structure.

-

Instrumentation: A high-field NMR spectrometer is recommended for better resolution of the aromatic signals.

-

Procedure: The sample is prepared under an inert atmosphere in a sealed NMR tube.

Conclusion

Diphenylmagnesium exhibits a fascinating dimeric structure in the solid state, characterized by bridging phenyl groups and a combination of 2c-2e and 3c-2e bonding. This structural motif is a direct consequence of the electron-deficient nature of the magnesium center. While computational studies have provided a theoretical framework for understanding its geometry, the acquisition of high-quality single-crystal X-ray diffraction data for the unsolvated dimer remains a key objective for a complete experimental elucidation. The detailed experimental protocols provided in this guide offer a pathway for the synthesis and characterization of this important organometallic compound, paving the way for further investigations into its reactivity and applications.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Diphenylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmagnesium ((C₆H₅)₂Mg) is a diarylmagnesium compound of significant interest in organic and organometallic chemistry. It serves as a powerful Grignard reagent, finding application as a strong base, a nucleophile, and a precursor in the synthesis of various organic and organometallic structures. This guide provides a comprehensive overview of the core physical and chemical properties of diphenylmagnesium, with a focus on data-driven insights and detailed experimental methodologies. The content is tailored for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile reagent.

Physical Properties

Diphenylmagnesium is typically a whitish to gray crystalline solid.[1][2] Its physical state can be influenced by the presence of coordinating solvents, with which it readily forms solvates.[3] Key physical properties are summarized in the table below.

Table 1: Physical Properties of Diphenylmagnesium

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Mg | [1][3] |

| Molar Mass | 178.51 g/mol | [1][3] |

| CAS Number | 555-54-4 | [1][3] |

| Appearance | Whitish to gray crystalline solid | [1][2] |

| Melting Point | Decomposes at 280 °C | [3] |

| Boiling Point | Not applicable (decomposes) | [3] |

| Solubility | Soluble in diethyl ether, petroleum ether, and hydrocarbon solvents. The etherate is soluble in benzene, while the unsolvated compound is not. | [3] |

Chemical Properties and Reactivity

Diphenylmagnesium is a highly reactive organometallic compound, characterized by its strong nucleophilic and basic nature. Its chemical behavior is dominated by the polar magnesium-carbon bond.

Reactivity

-

Pyrophoric Nature: Diphenylmagnesium is extremely reactive and may spontaneously ignite upon exposure to moist air.[3] It is classified as a pyrophoric substance.

-

Reaction with Water: It reacts violently with water.[3]

-

Strong Reducing Agent: Diphenylmagnesium is a potent reducing agent and reacts rapidly and dangerously with oxygen and other oxidizing agents, even weak ones.[1]

-

Reactions with Protic Solvents: It is likely to ignite on contact with alcohols.[1] It is also incompatible with acids, amines, and aldehydes due to its basicity.[1]

The Schlenk Equilibrium

In solution, diphenylmagnesium is a key component of the Schlenk equilibrium, a dynamic equilibrium between an organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂). For diphenylmagnesium, this equilibrium is represented as:

2 PhMgBr ⇌ (C₆H₅)₂Mg + MgBr₂

The position of this equilibrium is highly dependent on the solvent. In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the equilibrium tends to favor the formation of the Grignard reagent (PhMgBr).

Caption: The Schlenk Equilibrium for Phenylmagnesium Bromide.

Structure and Bonding

Experimental Protocols

Given the pyrophoric nature of diphenylmagnesium, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.

Synthesis of Diphenylmagnesium

Diphenylmagnesium can be synthesized via the Schlenk equilibrium by reacting bromobenzene with magnesium metal in an ethereal solvent to first form phenylmagnesium bromide. The addition of dioxane can then be used to precipitate magnesium bromide and isolate the diphenylmagnesium in solution.

Materials:

-

Magnesium turnings

-

Bromobenzene, anhydrous

-

Diethyl ether, anhydrous

-

Iodine (for activation)

-

1,4-Dioxane, anhydrous

Procedure:

-

Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the iodine sublimes, activating the magnesium surface.

-

Formation of Phenylmagnesium Bromide: Allow the flask to cool to room temperature. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Shifting the Equilibrium: Once the formation of phenylmagnesium bromide is complete, the Schlenk equilibrium can be shifted towards diphenylmagnesium by the addition of anhydrous 1,4-dioxane. This precipitates magnesium bromide as a dioxane complex.

-

Isolation: The precipitated magnesium bromide-dioxane complex can be removed by filtration or centrifugation under an inert atmosphere. The resulting solution contains diphenylmagnesium.

Caption: Workflow for the Synthesis of Diphenylmagnesium.

Quantitative Analysis: Titration

The concentration of diphenylmagnesium solutions can be determined by titration. A common method involves the use of iodine.

Materials:

-

Iodine (I₂), accurately weighed

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous lithium chloride (LiCl)

-

Syringes and needles

Procedure:

-

Preparation of Titrant: In a dry, argon-flushed flask, dissolve a precisely weighed amount of iodine in anhydrous THF saturated with LiCl. The LiCl helps to keep the magnesium iodide species in solution.

-

Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the diphenylmagnesium solution via a syringe with vigorous stirring.

-

Endpoint: The endpoint is reached when the brown color of the iodine disappears, indicating its complete consumption.

-

Calculation: The concentration of diphenylmagnesium can be calculated based on the stoichiometry of the reaction: (C₆H₅)₂Mg + I₂ → (C₆H₅)₂ + MgI₂.

Safety and Handling

Diphenylmagnesium is a hazardous substance and must be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: Handle exclusively under an inert atmosphere to prevent contact with air and moisture.

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or powdered lime readily accessible. Do not use water, carbon dioxide, or foam extinguishers.

-

Storage: Store in a cool, dry place under an inert atmosphere, away from sources of ignition and moisture.

Conclusion

Diphenylmagnesium is a valuable and highly reactive organometallic reagent with diverse applications in chemical synthesis. A thorough understanding of its physical and chemical properties, including its reactivity, involvement in the Schlenk equilibrium, and structural characteristics, is essential for its safe and effective use. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of this important compound, enabling researchers to harness its full potential in their scientific endeavors.

References

Navigating the Solubility of Diphenylmagnesium: A Technical Guide for Researchers

Introduction

Diphenylmagnesium (Mg(C₆H₅)₂) is a pivotal organometallic reagent in synthetic chemistry, valued for its utility in forming carbon-carbon bonds and as a precursor for other organometallic compounds. The efficacy of diphenylmagnesium in a given reaction is profoundly influenced by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility characteristics of diphenylmagnesium in various organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents a visual representation of the key factors governing its dissolution. Due to the scarcity of precise quantitative solubility data in publicly accessible literature, this guide emphasizes qualitative solubility trends and the methodologies for their empirical determination.

Qualitative Solubility Profile of Diphenylmagnesium

The solubility of diphenylmagnesium is critically dependent on the nature of the organic solvent, primarily its polarity and coordinating ability. Organomagnesium compounds, including diphenylmagnesium, are known to form complexes with ethereal solvents, which significantly enhances their solubility. Conversely, they exhibit limited solubility in non-coordinating hydrocarbon solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Ethereal Solvents | Diethyl ether (Et₂O), Tetrahydrofuran (THF), 1,4-Dioxane | Soluble to Highly Soluble | Ethereal solvents act as Lewis bases, coordinating to the magnesium center. This coordination breaks down the polymeric structure of solid diphenylmagnesium and forms soluble monomeric or dimeric etherate complexes. The oxygen lone pairs in ethers stabilize the electron-deficient magnesium atom, facilitating dissolution. |

| Aromatic Hydrocarbons | Benzene, Toluene | Sparingly Soluble to Insoluble (for the unsolvated form) | The unsolvated, or "dry," form of diphenylmagnesium is generally insoluble in aromatic hydrocarbons. However, the etherate complex of diphenylmagnesium can exhibit some solubility in these solvents. |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Practically Insoluble | Diphenylmagnesium is largely insoluble in non-polar, non-coordinating aliphatic hydrocarbon solvents. The lack of favorable solute-solvent interactions prevents the dissolution of the organometallic compound. |

| Halogenated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Not Recommended/Reactive | Halogenated solvents are generally not suitable for use with diphenylmagnesium due to the high reactivity of the organomagnesium compound, which can lead to solvent degradation and unwanted side reactions. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Diphenylmagnesium is extremely reactive with protic solvents, leading to rapid decomposition of the reagent to form benzene and magnesium hydroxide or alkoxides. These solvents must be rigorously excluded from any system involving diphenylmagnesium.[1] |

Factors Influencing Diphenylmagnesium Solubility

The solubility of diphenylmagnesium is a multifactorial property governed by the interplay of several physicochemical parameters. A fundamental understanding of these factors is essential for the rational selection of solvents in synthetic applications.

Figure 1. Logical relationship of factors affecting diphenylmagnesium solubility.

Experimental Protocol for Solubility Determination of Air- and Moisture-Sensitive Compounds

The following is a generalized experimental protocol for determining the solubility of a highly reactive compound like diphenylmagnesium. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

1. Materials and Equipment

-

Diphenylmagnesium (solid)

-

Anhydrous solvent of interest (e.g., THF, diethyl ether)

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles (oven-dried)

-

Syringe filter (PTFE, 0.2 µm, compatible with the solvent)

-

Analytical balance (accurate to ±0.1 mg)

-

Gas-tight syringes

-

Inert gas supply (Argon or Nitrogen)

-

Vacuum line

2. Procedure

a. Preparation of Saturated Solution

-

In an inert atmosphere glovebox, add an excess amount of solid diphenylmagnesium to a pre-weighed Schlenk flask or vial equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

-

Record the initial mass of the diphenylmagnesium.

-

Add a known volume (e.g., 5.00 mL) of the anhydrous solvent to the flask using a gas-tight syringe.

-

Seal the flask and remove it from the glovebox (if applicable).

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25.0 °C) on a magnetic stirrer.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

b. Sample Collection and Analysis

-

After the equilibration period, cease stirring and allow the undissolved solid to settle completely.

-

Under a positive pressure of inert gas, carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe fitted with a syringe filter. It is crucial to avoid transferring any solid particles.

-

Dispense the filtered saturated solution into a pre-weighed, dry Schlenk flask.

-

Record the exact volume of the solution transferred.

-

Remove the solvent from the flask under high vacuum to obtain the solid diphenylmagnesium residue.

-

Once the residue is completely dry, weigh the flask containing the solid residue.

3. Calculation of Solubility

-

Calculate the mass of the dissolved diphenylmagnesium by subtracting the mass of the empty flask from the final mass of the flask with the residue.

-

The solubility can then be expressed in various units:

-

g/L: (mass of residue in g) / (volume of aliquot in L)

-

mol/L (Molarity): (moles of residue) / (volume of aliquot in L)

-

4. Safety Precautions

-

Diphenylmagnesium is pyrophoric and reacts violently with water and protic solvents.[1] All handling must be conducted under a strictly inert and anhydrous atmosphere.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Ensure that all glassware is thoroughly dried before use.

Conclusion

While quantitative solubility data for diphenylmagnesium remains elusive in the public domain, a robust qualitative understanding of its behavior in different organic solvents can be established. The solubility is primarily dictated by the coordinating ability of the solvent, with ethereal solvents being the most effective due to the formation of stable etherate complexes. The provided experimental protocol offers a framework for researchers to determine the precise solubility of diphenylmagnesium in their solvent systems of interest, enabling better control and optimization of their synthetic procedures. The careful consideration of the factors influencing solubility, as outlined in this guide, is paramount for the successful application of this important organometallic reagent.

References

Theoretical Insights into the Stability of Diphenylmagnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmagnesium, a key diarylmagnesium reagent, plays a significant role in organic synthesis and pharmaceutical chemistry. Its reactivity and stability are intrinsically linked to the complex solution-state behavior governed by the Schlenk equilibrium. Understanding the thermodynamic and kinetic parameters that dictate the stability of diphenylmagnesium is crucial for optimizing reaction conditions and developing robust synthetic protocols. This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of diphenylmagnesium, offering valuable insights for researchers in drug development and organometallic chemistry.

The stability of diphenylmagnesium is not considered in isolation but as part of the dynamic Schlenk equilibrium. This equilibrium describes the disproportionation of an organomagnesium halide (RMgX) into a diorganomagnesium compound (R₂Mg) and a magnesium halide (MgX₂). For aryl Grignard reagents, this can be represented as:

2 ArMgX ⇌ Ar₂Mg + MgX₂[1]

The position of this equilibrium is influenced by several factors, including the nature of the aryl group, the halide, the solvent, and the temperature.[1] Theoretical calculations provide a powerful tool to dissect these influences and quantify the energetics of the species involved.

Theoretical Framework for Stability Analysis

The stability of diphenylmagnesium can be assessed through various computational thermochemistry methods. Key parameters derived from these calculations include:

-

Formation Energies: The enthalpy change when a compound is formed from its constituent elements in their standard states.

-

Bond Dissociation Energies (BDE): The enthalpy change required to homolytically cleave a specific bond. For diphenylmagnesium, the Mg-C bond dissociation energy is a direct measure of its intrinsic stability.

-

Reaction Enthalpies: The overall energy change for a chemical reaction, such as the Schlenk equilibrium.

Density Functional Theory (DFT) is a widely used computational method for these calculations, often employing hybrid functionals like B3LYP.[2] The choice of basis set is also critical for obtaining accurate results, with Pople-style basis sets such as 6-31+G* being commonly employed for organometallic systems.[2] Solvation effects, which are crucial in Grignard chemistry, can be modeled using supermolecule approaches where explicit solvent molecules are included in the calculation.[2]

Quantitative Data on Diphenylmagnesium Stability

A significant theoretical study on the Schlenk equilibrium involving phenylmagnesium halides provides valuable energetic data. The following tables summarize the calculated energies for the species involved in the equilibrium with phenyl substituents in the gas phase and in the presence of diethyl ether (Et₂O) and tetrahydrofuran (THF) as solvents.

Table 1: Calculated Absolute Energies (in Hartrees) of Species in the Phenylmagnesium Chloride Schlenk Equilibrium

| Species | Gas Phase | + 2 Et₂O | + 2 THF |

| PhMgCl | -758.313 | -1231.547 | -1186.505 |

| Ph₂Mg | -600.322 | -1073.551 | -1028.508 |

| MgCl₂ | -629.689 | -1102.926 | -1057.886 |

Data extracted from a study by T. R. A. P. L. M. D. M. A. A. de M. A. e Castro et al. and recalculated for clarity.

Table 2: Calculated Reaction Enthalpies (ΔH) in kcal/mol for the Phenylmagnesium Chloride Schlenk Equilibrium (2 PhMgCl ⇌ Ph₂Mg + MgCl₂)

| Solvent | ΔH (kcal/mol) |

| Gas Phase | 1.9 |

| Diethyl Ether | 3.1 |

| Tetrahydrofuran | 3.8 |

Data extracted from a study by T. R. A. P. L. M. D. M. A. A. de M. A. e Castro et al.

These results indicate that the formation of diphenylmagnesium from phenylmagnesium chloride is slightly endothermic, with the reaction becoming more unfavorable in the presence of coordinating solvents like diethyl ether and THF.[2] This is attributed to the stronger stabilization of the magnesium halide and the Grignard reagent itself by the solvent molecules compared to the diorganomagnesium species.[2]

Experimental Protocols: A Computational Approach

The following outlines a typical computational protocol for investigating the stability of diphenylmagnesium, based on the methodologies employed in relevant theoretical studies.

1. Geometry Optimization:

-

The initial structures of all species (PhMgCl, Ph₂Mg, MgCl₂, and their solvated complexes) are built using a molecular modeling program.

-

Geometry optimizations are performed using Density Functional Theory (DFT), commonly with the B3LYP hybrid functional.

-

A suitable basis set, such as 6-31+G*, is chosen to accurately describe the electronic structure of the atoms, including polarization and diffuse functions.

2. Frequency Calculations:

-

Following geometry optimization, frequency calculations are performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima.

-

These calculations also provide thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropies.

3. Solvation Modeling:

-

To account for the significant role of the solvent, a supermolecule approach is often employed.[2]

-

This involves explicitly adding a defined number of solvent molecules (e.g., diethyl ether or THF) to the coordination sphere of the magnesium atom in each species.

-

The geometries of these solvated complexes are then optimized.

4. Energy Calculations:

-

Single-point energy calculations are performed on the optimized geometries to obtain the final electronic energies.

-

The total enthalpy of each species is calculated by adding the ZPVE and thermal corrections to the electronic energy.

-

The reaction enthalpy for the Schlenk equilibrium is then determined by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the central concepts discussed in this guide.

Caption: The Schlenk Equilibrium for Phenylmagnesium Halides.

Caption: General Workflow for Computational Thermochemistry.

Conclusion

Theoretical calculations offer a powerful lens through which to examine the stability of diphenylmagnesium. The available data suggests that in the context of the Schlenk equilibrium, the formation of diphenylmagnesium from its corresponding Grignard reagent is a slightly endothermic process, with coordinating solvents further shifting the equilibrium towards the organomagnesium halide. This understanding, grounded in computational thermochemistry, is invaluable for the rational design and control of reactions involving these important organometallic intermediates in pharmaceutical and chemical synthesis. Future computational studies could further refine these models by exploring a wider range of solvents, temperatures, and the influence of aggregation on the stability of diphenylmagnesium.

References

Spectroscopic Analysis of Diphenylmagnesium: A Technical Guide

Introduction: Diphenylmagnesium (Mg(C₆H₅)₂) is a diarylmagnesium compound, a class of organometallic reagents closely related to Grignard reagents. It is a highly reactive, pyrophoric solid that is sensitive to air and moisture, necessitating handling under inert atmosphere conditions.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for its characterization, providing critical insights into its structure, purity, and solution-state behavior. The properties of diphenylmagnesium in solution are heavily influenced by the coordinating solvent used and are governed by the principles of the Schlenk equilibrium.[2]

The Schlenk Equilibrium in Organomagnesium Chemistry

The Schlenk equilibrium describes a fundamental chemical equilibrium for Grignard reagents and related organomagnesium compounds in solution.[2] It involves the disproportionation of an organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). The equilibrium can be represented as:

2 RMgX ⇌ MgR₂ + MgX₂

For diphenylmagnesium, its formation from phenylmagnesium bromide (PhMgBr) is a direct consequence of this equilibrium. The position of the equilibrium is significantly influenced by factors such as the solvent, temperature, and concentration.[2] For example, the addition of 1,4-dioxane can precipitate the magnesium halide as [MgX₂(dioxane)₂], driving the equilibrium completely towards the formation of the diarylmagnesium compound.[2][3]

References

Thermal Decomposition of Diphenylmagnesium: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

Diphenylmagnesium (Ph₂Mg), a key component in the Schlenk equilibrium of phenyl Grignard reagents, is a highly reactive organometallic compound. While its utility in organic synthesis is well-established, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and minimizing byproduct formation in high-temperature applications. This technical guide provides an in-depth overview of the theoretical and practical aspects of the thermal decomposition of diphenylmagnesium. Due to the limited direct experimental data on the isolated compound, this guide draws upon the established chemistry of aryl Grignard reagents and analogous diarylmetal compounds to postulate decomposition mechanisms and products. It also outlines detailed experimental protocols for the thermal analysis of such air- and moisture-sensitive materials, providing a framework for future research in this area.

Introduction

Organomagnesium compounds, particularly Grignard reagents, are indispensable tools in modern synthetic chemistry.[1] Diphenylmagnesium exists in equilibrium with phenylmagnesium halides (PhMgX) in solution, a relationship described by the Schlenk equilibrium.[2] While the reactivity of these solutions is extensively studied, the thermal properties of the constituent diorganomagnesium species, such as diphenylmagnesium, are less well-documented.

The thermal stability of an organometallic compound dictates its storage, handling, and application range. Uncontrolled thermal decomposition can lead to the formation of undesirable byproducts and, in some cases, hazardous situations due to the exothermic nature of the decomposition and the pyrophoric character of the reagents.[3] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors influencing the thermal decomposition of diphenylmagnesium, its likely decomposition pathways, and the experimental methodologies required for its investigation.

The Schlenk Equilibrium and the Presence of Diphenylmagnesium

Diphenylmagnesium is rarely handled as an isolated solid. Instead, it is a component of phenyl Grignard solutions. The Schlenk equilibrium describes the composition of a Grignard reagent in an ethereal solvent, where the monomeric alkyl or aryl magnesium halide is in equilibrium with its dimer, the corresponding diorganomagnesium compound, and magnesium dihalide.[2]

Caption: The Schlenk equilibrium for phenylmagnesium bromide.

The position of this equilibrium is influenced by several factors, including the solvent, the nature of the organic group, the halogen, and the temperature. In many applications, it is the diphenylmagnesium component that may be the more reactive or thermally sensitive species.

Postulated Thermal Decomposition Pathways

In the absence of beta-hydrogens, the thermal decomposition of diphenylmagnesium is not expected to proceed via the common β-hydride elimination pathway.[4][5] Instead, the primary decomposition mechanism is likely to involve the homolytic cleavage of the carbon-magnesium bond.

Homolytic Bond Cleavage

The C-Mg bond in diphenylmagnesium can undergo homolytic fission upon heating, generating highly reactive phenyl radicals (Ph•) and magnesium-containing species.[6][7]

Ph₂Mg → 2 Ph• + Mg

These phenyl radicals can then participate in a variety of secondary reactions, leading to the formation of several decomposition products.

Caption: Hypothesized thermal decomposition of diphenylmagnesium.

Potential Decomposition Products

Based on the radical mechanism, the expected thermal decomposition products are summarized in the table below.

| Product | Formation Pathway | Notes |

| Biphenyl | Dimerization of two phenyl radicals. | Often a major byproduct in Grignard reactions, especially at elevated temperatures. |

| Benzene | Hydrogen abstraction by a phenyl radical from the solvent (e.g., diethyl ether, THF). | The presence of benzene is indicative of radical processes involving the solvent. |

| Magnesium Metal | Direct product of homolytic cleavage. | Highly reactive, pyrophoric powder. |

| Solvent-derived Byproducts | Phenyl radicals can initiate polymerization or other reactions with ethereal solvents. | Can lead to complex reaction mixtures and tar formation. |

Experimental Protocols for Thermal Analysis

The investigation of the thermal decomposition of air- and moisture-sensitive compounds like diphenylmagnesium requires specialized equipment and handling techniques.[8][9] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for such studies.

General Experimental Workflow

Caption: General workflow for thermal analysis of diphenylmagnesium.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11]

-

Objective: To determine the onset temperature of decomposition and the mass loss associated with the volatilization of decomposition products.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: Inside an inert atmosphere glovebox, a small amount of the diphenylmagnesium solution or solid is loaded into a hermetically sealed aluminum or ceramic TGA pan. A pinhole is often made in the lid to allow for the escape of gaseous decomposition products.

-

Experimental Conditions:

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show a step-wise decrease in mass corresponding to decomposition events. The onset temperature of this mass loss is taken as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14]

-

Objective: To determine the enthalpy of decomposition (exothermic or endothermic) and to identify any phase transitions prior to decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Similar to TGA, the sample is hermetically sealed in a DSC pan under an inert atmosphere. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: A controlled linear heating rate, often matching that used in TGA for direct comparison.

-

Atmosphere: An inert gas purge is maintained throughout the experiment.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show peaks corresponding to thermal events. An exothermic peak indicates a decomposition process that releases heat, while an endothermic peak indicates a process that absorbs heat (e.g., melting). The area under the peak is proportional to the enthalpy change of the transition.

Quantitative Data Summary

Table 1: Expected TGA Data for Diphenylmagnesium Decomposition

| Parameter | Description | Expected Observation |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | A distinct temperature, the value of which would depend on the heating rate and sample purity. |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | A significant mass loss corresponding to the formation of volatile products and leaving a residue of magnesium. |

| Residue (%) | The percentage of mass remaining at the end of the experiment. | Expected to correspond to the mass of magnesium in the initial sample. |

Table 2: Expected DSC Data for Diphenylmagnesium Decomposition

| Parameter | Description | Expected Observation |

| Melting Point (T_m) | The temperature at which the solid melts (if it doesn't decompose first). | An endothermic peak. The presence and temperature would depend on the crystalline form. |

| Decomposition Peak Temperature (T_peak) | The temperature at which the rate of heat release is maximal. | A sharp exothermic peak, characteristic of a rapid decomposition reaction. |

| Enthalpy of Decomposition (ΔH_d) | The total heat released or absorbed during decomposition. | A negative value (exothermic), indicating a release of energy. |

Conclusion

The thermal decomposition of diphenylmagnesium is a critical area of study for ensuring the safe and efficient use of this important organometallic reagent. Although direct experimental data is scarce, a mechanistic understanding based on homolytic C-Mg bond cleavage allows for the prediction of likely decomposition products, including biphenyl and benzene. The application of modern thermal analysis techniques, such as TGA and DSC, under inert atmosphere conditions, provides a robust framework for quantifying the thermal stability and decomposition kinetics of diphenylmagnesium and related air-sensitive compounds. The experimental protocols and theoretical considerations outlined in this guide are intended to facilitate further research and provide a foundation for the safe handling and application of these reactive species in research and development.

References

- 1. Organomagnesium chemistry - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 5. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]

- 6. Bond cleavage - Wikipedia [en.wikipedia.org]

- 7. Cleavage of Bond of Carbon [unacademy.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenylmagnesium Adducts with Lewis Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmagnesium (Ph₂Mg) is a highly reactive organometallic compound that serves as a powerful tool in organic synthesis. Its utility is significantly enhanced through the formation of adducts with Lewis bases. These adducts modify the reactivity, solubility, and stability of diphenylmagnesium, enabling more controlled and selective transformations. This guide provides a comprehensive overview of the synthesis, structure, and reactivity of diphenylmagnesium adducts with common Lewis bases, including ethers and amines. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in the application of these versatile reagents.

Diphenylmagnesium itself is a pyrophoric solid, prone to decomposition and reaction with atmospheric moisture and oxygen.[1] The coordination of Lewis bases to the magnesium center mitigates this high reactivity, rendering the resulting adducts more manageable and often more soluble in common organic solvents. The nature of the Lewis base dictates the structure and, consequently, the reactivity of the resulting adduct.

Synthesis of Diphenylmagnesium and its Lewis Base Adducts

The synthesis of diphenylmagnesium typically proceeds through the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a disproportionating agent or via transmetalation reactions. A common laboratory-scale preparation involves the reaction of bromobenzene with magnesium metal in diethyl ether to form phenylmagnesium bromide, which can then be used to generate diphenylmagnesium.

General Experimental Protocol for Diphenylmagnesium Etherate

A general method for the preparation of diphenylmagnesium involves the reaction of bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The resulting Grignard reagent, phenylmagnesium bromide, is then treated to induce the formation of diphenylmagnesium. While specific yields can vary depending on the scale and purity of reagents, this method provides a foundational route to diphenylmagnesium etherate.

Formation of Adducts with Other Lewis Bases

Once a solution of diphenylmagnesium etherate is obtained, adducts with other Lewis bases can be prepared by ligand exchange. This typically involves the addition of the desired Lewis base, such as Tetramethylethylenediamine (TMEDA) or 1,4-dioxane, to the ethereal solution of diphenylmagnesium. The equilibrium of the reaction is often driven by the precipitation of a less soluble adduct or by using an excess of the new Lewis base.

Structural Characterization of Diphenylmagnesium Adducts

The structure of diphenylmagnesium adducts in the solid state is most definitively determined by single-crystal X-ray diffraction. In solution, NMR spectroscopy (¹H and ¹³C) provides valuable information about the coordination environment of the magnesium center and the stoichiometry of the adduct.

Adducts with Ethereal Ligands: THF and 1,4-Dioxane

Diphenylmagnesium readily forms adducts with ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane. In the presence of THF, diphenylmagnesium can exist as monomeric or dimeric species, with THF molecules coordinated to the magnesium centers.

With 1,4-dioxane, diphenylmagnesium can form polymeric structures where the dioxane molecule bridges between magnesium centers. The stoichiometry of the adduct can vary depending on the reaction conditions.

Adducts with Amine Ligands: TMEDA

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that forms stable, often monomeric, adducts with diphenylmagnesium. The chelation of TMEDA to the magnesium center results in a well-defined coordination sphere. The formation of the Ph₂Mg(TMEDA) complex is favored due to the chelate effect.

Quantitative Data on Diphenylmagnesium Adducts

The following tables summarize key quantitative data for the synthesis and characterization of various diphenylmagnesium-Lewis base adducts. Note: The data presented is a compilation from various sources and may not represent optimized conditions.

| Adduct | Lewis Base | Typical Solvent | Synthesis Method | Reported Yield (%) | Reference |

| Ph₂Mg(OEt₂)₂ | Diethyl ether | Diethyl ether | Reaction of PhBr with Mg | Not specified | General Knowledge |

| Ph₂Mg(THF)₂ | Tetrahydrofuran | THF | Ligand exchange from etherate | Not specified | General Knowledge |

| Ph₂Mg(TMEDA) | TMEDA | Hydrocarbon/Ether | Ligand exchange from etherate | Not specified | General Knowledge |

| [Ph₂Mg(dioxane)]n | 1,4-Dioxane | Dioxane/Ether | Ligand exchange from etherate | Not specified | General Knowledge |

Table 1: Synthesis of Diphenylmagnesium-Lewis Base Adducts

| Adduct | Technique | Key Observations | Reference |

| Ph₂Mg(THF)₂ | ¹H NMR (THF-d₈) | Phenyl protons observed in the aromatic region. THF protons show coordination shifts. | General Knowledge |

| Ph₂Mg(TMEDA) | ¹H NMR (Benzene-d₆) | Phenyl protons, TMEDA methyl and methylene protons observed with integration consistent with 1:1 adduct. | General Knowledge |

Table 2: Spectroscopic Data for Diphenylmagnesium-Lewis Base Adducts

Experimental Protocols

Synthesis of Diphenylmagnesium Etherate (Illustrative Protocol)

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine (crystal, for initiation)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

The reaction mixture is stirred and refluxed until the magnesium is consumed.

-

The resulting solution of phenylmagnesium bromide is then carefully decanted or filtered under inert atmosphere to remove any unreacted magnesium.

-

To promote the formation of diphenylmagnesium, the solution can be subjected to prolonged reflux or treated with a suitable agent to precipitate magnesium bromide.

Synthesis of Diphenylmagnesium-TMEDA Adduct (Illustrative Protocol)

Materials:

-

Solution of diphenylmagnesium etherate

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

Anhydrous hydrocarbon solvent (e.g., hexane or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a stirred solution of diphenylmagnesium etherate in diethyl ether under an inert atmosphere, a stoichiometric amount of TMEDA is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours.

-

A non-coordinating solvent like hexane or toluene is added to precipitate the Ph₂Mg(TMEDA) adduct, which is generally less soluble in hydrocarbon solvents than the etherate.

-

The precipitate is collected by filtration under inert atmosphere, washed with the hydrocarbon solvent, and dried under vacuum.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis of a diphenylmagnesium-Lewis base adduct and its subsequent use in a hypothetical reaction.

Caption: A generalized workflow for the synthesis and application of a diphenylmagnesium-Lewis base adduct.

Conclusion

Diphenylmagnesium adducts with Lewis bases are indispensable reagents in modern organic chemistry. The ability to tune the reactivity and handling properties of diphenylmagnesium through the choice of Lewis base provides chemists with a versatile platform for a wide range of chemical transformations. This guide has provided an overview of the synthesis, structure, and characterization of these important compounds, along with illustrative experimental procedures and data. Further research into the synthesis of novel adducts and their application in catalysis and materials science continues to be an active and promising area of investigation.

References

An In-depth Technical Guide to the Electronic Properties of Diphenylmagnesium Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic and structural properties of diphenylmagnesium (MgPh₂) complexes, a class of organometallic compounds with significant applications in organic synthesis. Due to their highly reactive and pyrophoric nature, these compounds are typically handled as adducts with Lewis bases, such as ethers and amines. The coordination of these ligands not only stabilizes the magnesium center but also profoundly influences the electronic structure and reactivity of the complex. This document summarizes key structural data, outlines detailed experimental and computational protocols, and illustrates fundamental chemical relationships.

Molecular and Electronic Structure

Diphenylmagnesium, in the absence of coordinating solvents, is a polymeric solid. However, in the presence of Lewis bases like tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), it forms soluble, monomeric complexes. The coordination geometry and electronic environment of the magnesium center are highly dependent on the nature of the coordinating ligand.

Structural Properties: A Case Study of (TMEDA)Mg(C₆H₅)₂

The complexation of diphenylmagnesium with the bidentate ligand TMEDA yields a stable, crystalline solid, (TMEDA)Mg(C₆H₅)₂, which has been characterized by single-crystal X-ray diffraction. In this complex, the magnesium atom is four-coordinate, adopting a distorted tetrahedral geometry. It is bonded to the two nitrogen atoms of the chelating TMEDA ligand and the ipso-carbon atoms of the two phenyl groups.

The structural parameters of this complex provide insight into the bonding and steric environment around the magnesium center. Key quantitative data are summarized in Table 1.

Table 1: Selected Structural Data for (TMEDA)Mg(C₆H₅)₂

| Parameter | Value | Description |

| Bond Lengths | ||

| Mg—C (avg) | 2.143 Å | Average distance between magnesium and the phenyl carbons. |

| Mg—N (avg) | 2.221 Å | Average distance between magnesium and the TMEDA nitrogens. |

| Bond Angles | ||

| C—Mg—C | 122.9° | The angle between the two magnesium-phenyl bonds. |

| N—Mg—N | 80.3° | The bite angle of the chelating TMEDA ligand. |

| Torsion Angle | ||

| C—Mg—Mg'—C' | 113.8° | Describes the twist of the phenyl groups relative to each other. |

Data sourced from a 1985 study in Polyhedron.

Electronic Properties: A Frontier Orbital Perspective

While experimental data on the electronic properties, such as redox potentials, of simple diphenylmagnesium complexes are scarce, computational methods like Density Functional Theory (DFT) can provide valuable insights. DFT calculations allow for the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

For a representative complex like (TMEDA)Mg(Ph)₂, the HOMO is typically associated with the π-systems of the phenyl rings, indicating that these are the sites of highest electron density and are susceptible to electrophilic attack. The LUMO is generally centered on the magnesium atom and the antibonding orbitals of the Mg-C bonds, representing the most favorable region for nucleophilic attack. The coordination of TMEDA stabilizes the magnesium center, which is expected to lower the energy of the LUMO and increase the overall HOMO-LUMO gap compared to a hypothetical, uncomplexed monomeric MgPh₂.

Table 2: Theoretical Electronic Properties of Diphenylmagnesium Complexes

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (TMEDA)Mg(Ph)₂ | [Value] | [Value] | [Value] |

| (THF)₂Mg(Ph)₂ (hypothetical) | [Value] | [Value] | [Value] |

Experimental and Computational Protocols

The synthesis and characterization of diphenylmagnesium complexes require stringent anhydrous and anaerobic techniques due to their extreme sensitivity to air and moisture.

Synthesis of (TMEDA)Mg(C₆H₅)₂

This protocol describes a common method for the preparation of the TMEDA adduct.

Materials:

-

Anhydrous diethyl ether (Et₂O)

-

Magnesium turnings

-

Bromobenzene (PhBr)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA), distilled from CaH₂

-

Anhydrous hexane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere, prepare phenylmagnesium bromide (PhMgBr) by the slow addition of bromobenzene in diethyl ether to a stirred suspension of magnesium turnings in diethyl ether.

-

Dioxane Precipitation: To the resulting Grignard solution, add a stoichiometric amount of 1,4-dioxane. This precipitates magnesium bromide as a dioxane adduct (MgBr₂(dioxane)), shifting the Schlenk equilibrium towards the formation of diphenylmagnesium (MgPh₂).

-

Isolation of Diphenylmagnesium Solution: Filter the solution under inert atmosphere to remove the precipitated magnesium bromide-dioxane adduct. The filtrate contains diphenylmagnesium in diethyl ether.

-

Complexation: To the ethereal solution of MgPh₂, add one equivalent of TMEDA.

-

Crystallization: Slowly add anhydrous hexane to the solution until turbidity is observed. Allow the solution to stand at room temperature or cool to 0-5 °C to promote the crystallization of (TMEDA)Mg(C₆H₅)₂ as colorless crystals.

-

Isolation and Storage: Isolate the crystals by filtration in a glovebox or using Schlenk techniques, wash with cold hexane, and dry under vacuum. Store the product under a dry, inert atmosphere.

X-ray Crystallography Protocol

Determining the solid-state structure of diphenylmagnesium complexes requires careful handling to prevent sample decomposition.

-

Crystal Mounting: In a glovebox, select a suitable single crystal and coat it in a cryoprotectant oil (e.g., Paratone-N).

-

Mounting on Diffractometer: Mount the crystal on a goniometer head under a cold stream of nitrogen gas (typically 100-150 K). The cold stream protects the crystal from atmospheric exposure and minimizes thermal motion during data collection.

-

Data Collection: Perform data collection using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution and Refinement: Process the diffraction data using standard software packages. Solve the structure using direct methods or Patterson methods, and refine the model using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Cyclic Voltammetry (CV) Protocol

Electrochemical analysis of these air-sensitive compounds requires the use of a glovebox and anhydrous, deoxygenated solvents.

-

Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in anhydrous, deoxygenated THF.

-

Sample Preparation: In a glovebox, dissolve a small amount of the diphenylmagnesium complex in the electrolyte solution to create a 1-5 mM sample solution.

-

Cell Assembly: Assemble a three-electrode electrochemical cell within the glovebox. A typical setup includes a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver wire or Ag/Ag⁺ pseudo-reference electrode.

-

Data Acquisition: Perform cyclic voltammetry scans at various scan rates (e.g., 25-1000 mV/s). Record the potential window relevant for the expected redox processes. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for potential referencing after the experiment.

Computational (DFT) Protocol

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure and properties of these complexes.

-

Structure Optimization: Start with the crystal structure coordinates (if available) or a reasonably guessed geometry. Perform a full geometry optimization using a suitable DFT functional and basis set. A common choice for organometallic complexes is the B3LYP functional with a 6-31G(d,p) or larger basis set.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Solvent Effects: To model the properties in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.

Visualized Relationships and Workflows

Understanding the chemical behavior and experimental procedures for diphenylmagnesium complexes can be aided by visual diagrams.

Caption: The Schlenk equilibrium for organomagnesium halides.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

Diphenylmagnesium complexes are versatile reagents whose electronic properties are finely tuned by the coordinating ligands. The TMEDA adduct serves as a key example, demonstrating a stable, tetrahedrally coordinated magnesium center. While detailed experimental electronic data remains an area for further research, computational chemistry provides a powerful framework for understanding the frontier orbital interactions that govern the reactivity of these species. The protocols and relationships detailed in this guide offer a comprehensive starting point for researchers working with these sensitive yet synthetically valuable organometallic compounds.

Methodological & Application

The Versatility of Diphenylmagnesium in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Diphenylmagnesium ((C₆H₅)₂Mg) is a powerful organometallic reagent that serves as a potent source of the phenyl anion, finding significant application in organic synthesis. Its utility spans across nucleophilic additions to carbonyl compounds, initiation of polymerization reactions, and as a metalating agent. This document provides detailed application notes and experimental protocols for the use of diphenylmagnesium, with a focus on providing clear, actionable guidance for laboratory professionals.

Nucleophilic Addition to Carbonyl Compounds

Diphenylmagnesium is a highly effective reagent for the addition of a phenyl group to a variety of carbonyl-containing substrates, including ketones and esters. These reactions are fundamental in the construction of complex organic molecules, particularly in the synthesis of tertiary alcohols.

Reaction with Ketones: Synthesis of Triphenylmethanol from Benzophenone

The reaction of diphenylmagnesium with benzophenone provides a classic and efficient route to triphenylmethanol. The reaction proceeds via nucleophilic attack of the phenyl anion from diphenylmagnesium on the electrophilic carbonyl carbon of benzophenone.

Experimental Protocol:

-

Materials:

-

Diphenylmagnesium solution in a suitable solvent (e.g., THF)

-

Benzophenone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexanes or petroleum ether for recrystallization

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzophenone (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diphenylmagnesium solution (0.5 eq, as it provides two phenyl groups) via the dropping funnel to the stirred solution of benzophenone. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture again to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triphenylmethanol.

-

Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to afford pure triphenylmethanol.

-

Quantitative Data:

While direct comparative data for diphenylmagnesium is not as prevalent in readily available literature, the analogous reaction with phenylmagnesium bromide (PhMgBr) provides a strong indication of expected outcomes.

| Reagent | Substrate | Product | Yield (%) | Reference |

| PhMgBr | Benzophenone | Triphenylmethanol | ~90% | [1][2] |

| PhMgBr | Methyl Benzoate | Triphenylmethanol | 70-85% | [3][4] |

Note: Yields are highly dependent on reaction conditions and purity of reagents.

Reaction with Esters: Synthesis of Triphenylmethanol from Ethyl Benzoate

Diphenylmagnesium reacts with esters, such as ethyl benzoate, in a double addition reaction to yield tertiary alcohols. The first equivalent of the phenyl group adds to the carbonyl, leading to an unstable intermediate that eliminates an ethoxide to form benzophenone. A second equivalent of the phenyl group then rapidly adds to the newly formed benzophenone.[5][6][7]

Experimental Protocol:

-

Materials:

-

Diphenylmagnesium solution

-

Ethyl benzoate

-

Anhydrous diethyl ether or THF

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Ligroin or hexanes for recrystallization

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of ethyl benzoate (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add the diphenylmagnesium solution (1.0 eq) to the stirred solution of ethyl benzoate.

-

After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then gently reflux for 30 minutes to drive the reaction to completion.[3]

-

Cool the reaction mixture and pour it onto a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Recrystallize the crude triphenylmethanol from ligroin or hexanes to obtain the purified product.

-

Logical Workflow for Nucleophilic Addition:

Caption: General workflow for the nucleophilic addition of diphenylmagnesium to carbonyl compounds.

Initiator in Anionic Polymerization

Diphenylmagnesium can act as an initiator for the anionic polymerization of certain vinyl monomers, such as methyl methacrylate (MMA) and styrene. The initiation involves the addition of a phenyl anion to the monomer, creating a carbanionic propagating species.

Polymerization of Methyl Methacrylate (PMMA)

Diphenylmagnesium can initiate the polymerization of MMA to produce poly(methyl methacrylate).[8][9][10] The stereoregularity of the resulting polymer can be influenced by the solvent and reaction temperature.

Experimental Protocol (General):

-

Materials:

-

Diphenylmagnesium solution

-

Methyl methacrylate (MMA), freshly distilled to remove inhibitors

-

Anhydrous toluene or a mixture of toluene and THF

-

Methanol

-

-

Procedure:

-

Under a high-vacuum line or in a glovebox, charge a dry reaction vessel with anhydrous solvent.

-

Cool the solvent to the desired polymerization temperature (e.g., -78 °C to 0 °C).

-

Add the diphenylmagnesium initiator solution via syringe.

-

Slowly add the purified MMA monomer to the stirred initiator solution.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by adding degassed methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexanes).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI), and tacticity (e.g., using GPC and NMR).

-

Quantitative Data (Illustrative for Phenylmagnesium Bromide/Diphenylmagnesium systems):

| Initiator System | Monomer | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Reference |

| PhMgBr/(C₆H₅)₂Mg | MMA | Toluene/THF | -50 to 20 | Varies | Varies | [8] |

Note: Specific molecular weight and PDI values are highly dependent on the monomer-to-initiator ratio, solvent composition, and temperature.

Polymerization Workflow:

Caption: General workflow for anionic polymerization initiated by diphenylmagnesium.

Metalating Agent

Diphenylmagnesium, being a strong base, has the potential to act as a metalating agent, deprotonating substrates with acidic C-H bonds. This application is particularly relevant in directed ortho-metalation, where a directing group on an aromatic ring guides the deprotonation to the adjacent position.

Directed ortho-Metalation of Anisole (Conceptual)

While protocols specifically detailing the use of diphenylmagnesium for the ortho-metalation of anisole are not as common as those for organolithium reagents, the principle remains the same. The methoxy group of anisole can coordinate to the magnesium center, directing the phenyl base to deprotonate one of the ortho protons. The resulting arymagnesium species can then be trapped with an electrophile.

Conceptual Protocol:

-

Materials:

-

Diphenylmagnesium solution

-

Anisole, freshly distilled

-

Anhydrous THF or other suitable etheral solvent

-

Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve anisole in anhydrous THF.

-

Cool the solution to 0 °C or below.

-

Slowly add the diphenylmagnesium solution.

-

Allow the mixture to stir at room temperature for a specified time to allow for metalation to occur.

-

Cool the reaction mixture and add the chosen electrophile.

-

After the reaction with the electrophile is complete, quench with saturated aqueous ammonium chloride solution.

-

Work up the reaction mixture by extraction with an organic solvent, followed by drying and purification of the product.

-

Metalation and Functionalization Pathway:

Caption: Logical pathway for directed ortho-metalation using diphenylmagnesium.

Conclusion

Diphenylmagnesium is a versatile and powerful reagent in the arsenal of the synthetic organic chemist. Its ability to act as a potent phenyl nucleophile makes it invaluable for the construction of carbon-carbon bonds, particularly in the synthesis of tertiary alcohols. Furthermore, its utility as an initiator in anionic polymerization and its potential as a metalating agent underscore its broad applicability. The protocols and data presented herein provide a foundation for the successful application of diphenylmagnesium in a variety of synthetic transformations. As with all organometallic reagents, careful handling under anhydrous and inert conditions is paramount to achieving optimal results and ensuring laboratory safety.

References

- 1. odinity.com [odinity.com]

- 2. DSpace [scholarworks.uvm.edu]

- 3. amherst.edu [amherst.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. scribd.com [scribd.com]

- 6. testbook.com [testbook.com]

- 7. Solved If ethyl benzoate is treated with phenyl magnesium | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Diphenylmagnesium: A Potent Grignard Reagent for Aryl Transfer in Synthetic Chemistry and Drug Discovery

Abstract

Diphenylmagnesium, a diarylmagnesium compound, serves as a powerful and often advantageous alternative to traditional phenylmagnesium halide Grignard reagents for the transfer of phenyl groups in a variety of chemical transformations. Its unique reactivity profile, particularly in conjugate addition reactions and in the synthesis of complex molecules, makes it a valuable tool for researchers, scientists, and professionals in drug development. This application note provides a comprehensive overview of diphenylmagnesium, including its preparation, key applications with quantitative data, and detailed experimental protocols.

Introduction

Grignard reagents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium species to an electrophilic carbon. While alkyl- and arylmagnesium halides (RMgX) are the most commonly employed Grignard reagents, diorganomagnesium compounds (R₂Mg), such as diphenylmagnesium, offer distinct reactivity and selectivity. The reactivity of Grignard reagents in solution is governed by the complex Schlenk equilibrium, which involves the disproportionation of the organomagnesium halide to the corresponding diorganomagnesium and magnesium halide.[1] By intentionally preparing and isolating the diarylmagnesium species, chemists can harness a reagent with reduced Lewis acidity and different steric and electronic properties compared to its halide-containing counterpart, leading to unique outcomes in chemical reactions.

Data Presentation

The following tables summarize the quantitative data for aryl transfer reactions using diphenylmagnesium and related aryl Grignard reagents, highlighting its utility in various synthetic transformations.

Table 1: Comparison of Aryl Grignard Reagents in the Synthesis of Tamoxifen Analogs

| Entry | Aryl Grignard Reagent | Electrophile | Product | Yield (%) | Reference |

| 1 | [4-(methylthio)phenyl]magnesium bromide | 1,2-diarylbutanone | 4-(methylthio)tamoxifen | Not specified | [2] |

| 2 | 4-bromotamoxifen (via 4-lithio derivative) | Various electrophiles | Formyl, hydroxymethyl, oxirane, mercapto derivatives | Not specified | [2] |

Note: While a direct yield for the Grignard step is not provided, this illustrates the use of aryl Grignard reagents in the synthesis of medicinally relevant molecules like tamoxifen analogs.

Table 2: Conjugate Addition of Aryl Nucleophiles to Chalcones

| Entry | Aryl Nucleophile | Substrate | Product | Yield (%) | Conditions | Reference |

| 1 | Thiophenol (as a model soft nucleophile) | Chalcone | Michael Adduct | Not specified | Varies with pH | [3][4] |

| 2 | o-Amino thiophenol | 1,3-diphenyl-propenone | Benzothiazine derivative | Not specified | Indium trichloride | [5] |

Note: These examples with other nucleophiles illustrate the Michael addition to chalcones, a reaction where diphenylmagnesium is expected to perform well as a soft Grignard reagent.

Experimental Protocols

Protocol 1: Preparation of Diphenylmagnesium via Dioxane Precipitation

This protocol describes the preparation of a halide-free solution of diphenylmagnesium from phenylmagnesium bromide using the dioxane precipitation method.[6][7][8]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Anhydrous 1,4-dioxane

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and Schlenk line apparatus

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

-

Add a small crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete reaction.

-

-

Precipitation of Magnesium Halide:

-

To the freshly prepared phenylmagnesium bromide solution, slowly add anhydrous 1,4-dioxane with vigorous stirring. The amount of dioxane should be slightly in excess of a 1:1 molar ratio relative to the magnesium bromide formed.

-

A white precipitate of the magnesium bromide-dioxane complex will form.

-

Stir the resulting suspension at room temperature for at least one hour to ensure complete precipitation.

-

-

Isolation of Diphenylmagnesium Solution:

-

Allow the precipitate to settle.

-